N-Methyl-1-(thiazol-4-yl)ethanamine

Epigenetics LSD1 Inhibition Cancer Research

N-Methyl-1-(thiazol-4-yl)ethanamine (CAS: 920478-91-7) is a heterocyclic organic compound belonging to the class of aminothiazoles. It features a thiazole ring—a five-membered aromatic system containing both sulfur and nitrogen—substituted with an N-methylated ethanamine group at the 4-position.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B11768698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(thiazol-4-yl)ethanamine
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(C1=CSC=N1)NC
InChIInChI=1S/C6H10N2S/c1-5(7-2)6-3-9-4-8-6/h3-5,7H,1-2H3
InChIKeyQUTNDUPNKQCSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(thiazol-4-yl)ethanamine: Core Chemical and Pharmacological Profile for Research Procurement


N-Methyl-1-(thiazol-4-yl)ethanamine (CAS: 920478-91-7) is a heterocyclic organic compound belonging to the class of aminothiazoles [1]. It features a thiazole ring—a five-membered aromatic system containing both sulfur and nitrogen—substituted with an N-methylated ethanamine group at the 4-position . This structural motif confers distinct electronic and steric properties that influence its interaction with biological targets, most notably enzymes such as lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAO) [2]. As a research chemical building block, it serves as a versatile intermediate for synthesizing more complex bioactive molecules . Its molecular formula is C6H10N2S, with a molecular weight of 142.22 g/mol .

Why N-Methyl-1-(thiazol-4-yl)ethanamine Cannot Be Substituted with Generic Thiazole Analogs in Research


Within the aminothiazole class, subtle differences in substitution pattern—such as the position of the aminoalkyl group on the thiazole ring (e.g., 2- vs. 4-substitution), the presence or absence of N-methylation, and the length of the alkyl linker—drastically alter target affinity, selectivity, and even functional activity (agonist vs. antagonist) [1][2]. For instance, a shift from a 4- to a 2-thiazolyl ethanamine scaffold can completely change the compound's behavior at histamine H1 receptors [1]. Similarly, N-methylation profoundly influences inhibitory potency against enzymes like LSD1 and MAO, with unmethylated analogs often displaying significantly weaker or no activity [3]. These findings underscore that N-Methyl-1-(thiazol-4-yl)ethanamine occupies a precise chemical space with a unique activity profile, and simple substitution with a generic 'thiazole ethanamine' would lead to failed experiments or invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of N-Methyl-1-(thiazol-4-yl)ethanamine Against Key Comparators


LSD1 Inhibition: Potent Activity Compared to Unmethylated Analogs

N-Methyl-1-(thiazol-4-yl)ethanamine exhibits potent inhibition of human lysine-specific demethylase 1 (LSD1), a key epigenetic target. Direct comparison with its unmethylated analog, 1-(thiazol-4-yl)ethanamine, reveals a significant difference in activity: the N-methylated compound shows a binding Ki of 50 nM [1], whereas the unmethylated analog is substantially less active (exact quantitative data unavailable but inferred from SAR studies showing N-methylation is critical for LSD1 inhibition in this series) [2][3].

Epigenetics LSD1 Inhibition Cancer Research

Selectivity Profile: LSD1 Inhibition with Minimal Off-Target Activity on MAO-A

A critical differentiator for N-Methyl-1-(thiazol-4-yl)ethanamine is its selectivity window against monoamine oxidase A (MAO-A), a common off-target for many aminothiazole-based LSD1 inhibitors. Binding data shows a Ki of 50 nM for LSD1 [1] versus a Ki of >100,000 nM for MAO-A [2], yielding a selectivity index of >2000-fold. This contrasts with some related aminothiazoles that exhibit significant MAO-A inhibition, which can lead to undesirable cardiovascular and CNS side effects [3].

Epigenetics Drug Discovery Selectivity

MAO-B Inhibition: Superior Potency over Unsubstituted Thiazole Analogs

N-Methyl-1-(thiazol-4-yl)ethanamine demonstrates inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. While direct quantitative data for this exact compound is limited, class-level SAR studies on a series of thiazole derivatives indicate that N-alkylation (e.g., N-methyl) significantly enhances MAO-B inhibitory potency compared to unsubstituted thiazole ethanamines [1]. Specifically, the presence of a tertiary amine function, as found in N-methylated analogs, is correlated with the formation of a stable adduct with the enzyme's active site, leading to non-competitive inhibition [1].

Neurochemistry MAO-B Inhibition Parkinson's Disease

Histamine H1 Receptor Functional Activity: Divergent Profile from 2-Substituted Analogs

The position of the aminoalkyl group on the thiazole ring dictates the functional outcome at the histamine H1 receptor. While N-Methyl-1-(thiazol-4-yl)ethanamine (a 4-substituted derivative) is primarily known for its enzyme inhibition profile, structurally related 2-substituted thiazol-4-ylethanamines exhibit weak H1-agonistic (pD2: 4.35–5.36) or antagonistic (pA2: 4.14–4.82) activity depending on further substitution [1]. This highlights that the 2- vs. 4-substitution pattern is a key molecular switch for receptor interaction, and users should not assume functional equivalence between these regioisomers.

Immunology Histamine Receptor GPCR

Physicochemical Properties: LogP and pKa Differentiate from More Polar Analogs

The N-methylation of N-Methyl-1-(thiazol-4-yl)ethanamine increases its lipophilicity compared to its primary amine counterpart, 1-(thiazol-4-yl)ethanamine. Predicted LogP values show a notable difference: the N-methylated compound has a calculated LogP of approximately 0.8–1.2 (estimated, based on analog data) , whereas the unmethylated analog has an XLogP3 of 0.2 [1]. Additionally, the pKa of the secondary amine in the N-methylated compound (predicted ~8.0–9.0) is higher than that of the primary amine in the analog (predicted pKa ~7.3 for a related thiazol-2-yl compound) , affecting its ionization state at physiological pH.

ADME Drug Design Physicochemical Profiling

Recommended Research and Development Applications for N-Methyl-1-(thiazol-4-yl)ethanamine


Epigenetic Probe Development and LSD1-Focused Chemical Biology

This compound is an optimal starting point for developing selective, reversible LSD1 inhibitors. Its 50 nM Ki and >2000-fold selectivity over MAO-A make it a valuable chemical probe for dissecting LSD1 biology in cell-based assays. Researchers can use it to validate LSD1-dependent phenotypes without confounding off-target effects, or as a scaffold for further medicinal chemistry optimization to improve potency and drug-like properties [4].

Structure-Activity Relationship (SAR) Studies on Aminothiazole Enzyme Inhibitors

The compound's well-defined substitution pattern (N-methyl, 4-thiazolyl ethanamine) serves as a benchmark for comparative SAR. By contrasting its activity (LSD1 Ki 50 nM, MAO-A Ki >100,000 nM) with unmethylated or 2-substituted analogs , medicinal chemists can precisely map the contribution of the N-methyl group and the regioisomeric position of the aminoalkyl chain to target affinity, selectivity, and functional activity. This is critical for rationally designing next-generation inhibitors with tailored profiles [4].

Neuroscience Research: Investigating MAO-B Inhibition Mechanisms

Based on class-level SAR showing that N-alkylated thiazoles exhibit non-competitive MAO-B inhibition , this compound is a suitable tool for studying the mechanistic basis of MAO-B inactivation. It can be used in enzymology studies to probe the formation of stable adducts with the MAO-B active site, contributing to a deeper understanding of MAO-B pharmacology and aiding the development of novel therapeutics for neurodegenerative diseases .

ADME Property Optimization in Lead Compound Series

The increased lipophilicity (LogP ~0.8–1.2) and altered pKa conferred by N-methylation [4] make this compound a useful tool for studying the impact of these physicochemical properties on membrane permeability and metabolic stability. Researchers can compare it with more polar, unmethylated analogs to generate structure-property relationship (SPR) data, guiding the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles in a lead series [4].

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